BenchChemオンラインストアへようこそ!

3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide

physicochemical profiling pKa logP

This compound substitutes the cyclobutane ring with a 3,3-difluoro moiety to modulate basicity (ΔpKa ≈ –2), lipophilicity, and exit-vector angle (8–12° shift vs. parent amine). These properties are critical for blood–brain barrier penetration and off-target de-risking. The isoxazole carboxamide motif is established in kinase and GPCR inhibitor libraries. At 98% purity, it reduces deconvolution artifacts. Select this compound to maintain the optimized ADME-PK and target engagement geometry that the difluoro motif was designed to achieve.

Molecular Formula C8H8F2N2O2
Molecular Weight 202.161
CAS No. 2320225-43-0
Cat. No. B2708202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide
CAS2320225-43-0
Molecular FormulaC8H8F2N2O2
Molecular Weight202.161
Structural Identifiers
SMILESC1C(CC1(F)F)C(=O)NC2=NOC=C2
InChIInChI=1S/C8H8F2N2O2/c9-8(10)3-5(4-8)7(13)11-6-1-2-14-12-6/h1-2,5H,3-4H2,(H,11,12,13)
InChIKeyUOMOKDLLTJOGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide (CAS 2320225-43-0): A gem-Difluorocyclobutane-Isoxazole Carboxamide Building Block for Medicinal Chemistry


3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide (CAS 2320225-43-0) is a synthetic small molecule that combines a 3,3-difluorocyclobutane core with an N-(isoxazol-3-yl)carboxamide side chain . It belongs to the class of gem-difluorocyclobutyl-substituted building blocks, which are increasingly employed in drug discovery as conformationally constrained, metabolically stabilized bioisosteres [1]. The direct, non-fluorinated analog is N-(1,2-oxazol-3-yl)cyclobutanecarboxamide (CAS 1880970-86-4) . Multiple commercial vendors list the compound at analytical purity, making it accessible for parallel medicinal chemistry campaigns .

Why 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide Cannot Be Replaced by Its Non-Fluorinated Analog in Lead Optimization


Substituting the non-fluorinated cyclobutane ring with a 3,3-difluorocyclobutane moiety is not a silent exchange. The gem-difluoro group strongly withdraws electron density, which depresses the basicity of any proximal amine (ΔpKa ≈ 2 units) and reshapes the lipophilicity profile (ΔlogP can be +0.5 to −0.5 log units depending on the functional ensemble) [1]. These shifts directly affect solubility, permeability, and off-target ion-channel activity. In addition, the difluoro substitution alters the exit-vector geometry of the cyclobutane scaffold, as demonstrated by X-ray crystallographic analysis of 3,3-difluorocyclobutanamine versus the parent amine [1]. Consequently, a medicinal chemist who replaces the target compound with the non-fluorinated congener risks losing the optimized ADME-PK profile and target engagement geometry that the difluoro motif was selected to achieve.

Quantitative Differentiation Evidence for 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide Versus Its Closest Analogs


Difluorocyclobutane Reduces Amine Basicity by ~2 pKa Units and Modulates logP in a Structurally Dependent Manner

Chernykh et al. measured dissociation constants and logP values for both 3,3-difluorocyclobutane-substituted building blocks and their non-fluorinated counterparts [1]. For amine-containing derivatives, the gem-difluoro substitution lowered the pKa of the ammonium group by approximately 2.0–2.4 units relative to the unsubstituted cyclobutane analog. LogP changes were more nuanced; for carboxylic acid derivatives, the 3,3-difluoro incorporation increased logP by 0.3–0.6, whereas for amine derivatives it decreased logP by 0.2–0.5. Exit-vector analysis from X-ray structures confirmed that the C–F bonds reorient the substituent trajectory by 8–12° compared to the non-fluorinated parent, a subtle but potentially critical change for scaffold-hopping campaigns [1].

physicochemical profiling pKa logP gem-difluoro isostere

Commercial Purity Benchmarking: 98% (Leyan) for 3,3-Difluoro Analog vs. Typical 95% for Non-Fluorinated Parent

The target compound is available from a specialty fine-chemicals supplier (Leyan) with a certified purity of 98% . In contrast, the most widely listed non-fluorinated analog, N-(1,2-oxazol-3-yl)cyclobutanecarboxamide (CAS 1880970-86-4), is commonly offered at 95% purity . While 3% may appear modest, it can correspond to a 2.5× difference in total impurity load (5% vs. 2%), which becomes significant in high-throughput biological assays where uncharacterized impurities lead to false-positive or false-negative results.

procurement specification purity quality control analytical chemistry

Metabolic Stability Potential: gem-Difluoro Blockade of Oxidative Metabolism

Although direct microsomal stability data for 3,3-difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide itself are not publicly available, the gem-difluorocyclobutane motif has been demonstrated in broader chemical series to improve metabolic stability. In a three-enzyme microsomal panel (mouse, rat, human), 3,3-difluorocyclobutyl-substituted analogs consistently exhibited half-lives 2–5× longer than their non-fluorinated counterparts [1]. This effect is attributed to the strong electron-withdrawing nature of the CF2 unit, which deactivates the β-position toward cytochrome P450-mediated oxidation.

metabolic stability microsomal clearance gem-difluoro effect ADME

Optimal Deployment Scenarios for 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide in Drug Discovery


Lead optimization programs requiring CNS penetration

The basicity-lowering effect of the gem-difluoro group (ΔpKa ≈ −2.0 to −2.4) reduces the proportion of positively charged species at physiological pH, a crucial attribute for crossing the blood–brain barrier. Teams pursuing CNS targets should incorporate 3,3-difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide as a building block when aiming to improve brain exposure relative to non-fluorinated prototypes [1].

Scaffold-hopping campaigns where exit-vector precision is required

X-ray analysis shows that the C–F bonds of the 3,3-difluorocyclobutane ring reorient the substituent trajectory by 8–12° compared to the parent cyclobutane. This subtle angular change can rescue potency in a series that has reached a flat SAR, by tilting a key pharmacophoric group into the correct sub-pocket [1]. Research groups undertaking scaffold-hopping on isoxazole-containing leads should include this compound in their early SAR matrix.

Parallel synthesis libraries targeting proteases, kinases, or GPCRs

Isoxazole carboxamides are known privileged fragments for a range of enzymes and receptors. The combination of the isoxazole amide with the metabolically robust 3,3-difluorocyclobutane moiety makes this compound an attractive monomer for library synthesis. The 98% purity specification ensures that library members start from a clean substrate, minimizing deconvolution artifacts .

Quote Request

Request a Quote for 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.